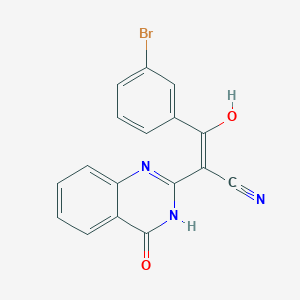![molecular formula C10H8BrN5O2 B1188731 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE](/img/structure/B1188731.png)
5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is a derivative of benzaldehyde, featuring a bromine atom and a hydroxyl group on the benzene ring, along with a hydrazone linkage to a triazine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation reaction between 5-Bromo-2-hydroxybenzaldehyde and 3-oxo-2,3-dihydro-1,2,4-triazin-5-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and coordination complexes .
Biology: In biological research, it is studied for its potential antimicrobial and anticancer properties. The presence of the hydrazone linkage and the triazine ring makes it a candidate for enzyme inhibition studies .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development targeting specific enzymes or receptors .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism by which 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE exerts its effects is primarily through its interaction with biological macromolecules. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the triazine ring can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
類似化合物との比較
- 5-Bromo-2-hydroxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- 3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-ylidene)hydrazone
- 4-Hydroxybenzaldehyde (4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl)hydrazone
Comparison: Compared to these similar compounds, 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. The triazine ring enhances its ability to form stable complexes with metal ions and interact with nucleic acids, making it a more versatile compound for various applications .
特性
分子式 |
C10H8BrN5O2 |
|---|---|
分子量 |
310.11g/mol |
IUPAC名 |
5-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H8BrN5O2/c11-7-1-2-8(17)6(3-7)4-12-15-9-5-13-16-10(18)14-9/h1-5,17H,(H2,14,15,16,18)/b12-4+ |
InChIキー |
CVXGSHCNCMNIIC-UUILKARUSA-N |
SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NC(=O)NN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(3,4-Dimethoxyphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/no-structure.png)
![N-ethyl-N-{[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B1188661.png)

![METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B1188666.png)
